![molecular formula C19H16N4O B2859893 5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895011-84-4](/img/structure/B2859893.png)
5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves a one-pot reaction under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . The reaction tolerated a range of primary amines, including anilines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a bioisostere of hypoxanthine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carried out under microwave irradiation . The reaction selectively affords 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones .科学的研究の応用
Microwave-Assisted Synthesis and Biological Activity
- Study Overview: A study by (Nagaraju et al., 2020) involved the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives. These compounds were tested for antiproliferative activity against various cancer cell lines.
- Key Findings: This research demonstrated selective cytotoxicity of synthesized compounds to cancer cells compared to normal cells, indicating potential applications in cancer treatment.
Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidines
- Study Overview: Research by (Abdel-Gawad et al., 2003) focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines for antimicrobial activity.
- Key Findings: Some of the synthesized compounds exhibited antimicrobial properties, suggesting their potential use in developing new antibacterial and antifungal agents.
Pyrimidine Derivatives in Surface Coating and Printing Ink
- Study Overview: A study conducted by (El‐Wahab et al., 2015) explored the incorporation of pyrimidine derivatives into polyurethane varnish and printing ink for antimicrobial effects.
- Key Findings: The incorporation of these compounds enhanced the antimicrobial properties of coatings and inks, indicating their potential in surface protection applications.
Nonsteroidal Antiinflammatory Applications
- Study Overview: Research by (Auzzi et al., 1983) investigated pyrazolo[1,5-a]pyrimidines for antiinflammatory properties.
- Key Findings: Some compounds in this class exhibited significant antiinflammatory activities and were devoid of ulcerogenic activity, highlighting their potential as safer nonsteroidal antiinflammatory drugs.
Synthesis and Evaluation of Antiproliferative Activity
- Study Overview: A study by (Nagaraju et al., 2020) synthesized new thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against cancer cells.
- Key Findings: This study again highlighted the selective cytotoxicity of these compounds towards cancer cells, supporting their potential use in cancer therapy.
作用機序
Target of Action
The primary target of 5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it prevents the phosphorylation of key components necessary for cell proliferation . This leads to cell cycle arrest, thereby inhibiting the growth of tumor cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has been observed to induce apoptosis within HCT cells .
将来の方向性
The future directions for “5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, further studies could explore its potential in treating other diseases where protein kinases play a key role .
特性
IUPAC Name |
5-benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-7-5-6-10-17(14)23-18-16(11-21-23)19(24)22(13-20-18)12-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJBBVBHDUTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

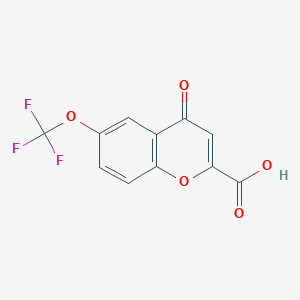
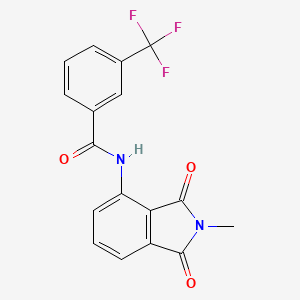

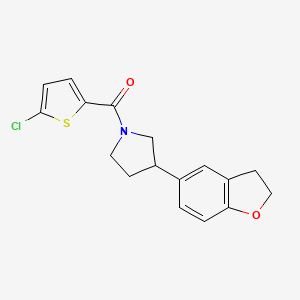
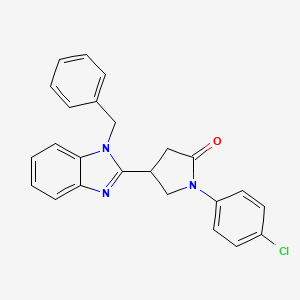
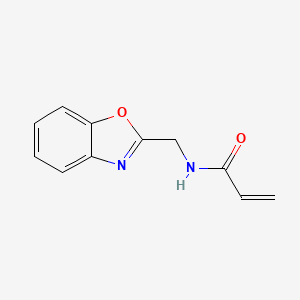

![2,4,7-Trimethyl-6-[3-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2859820.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)
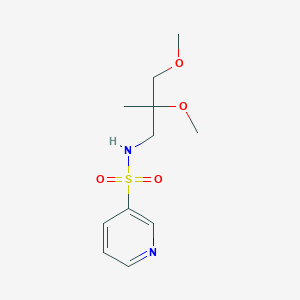

![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)
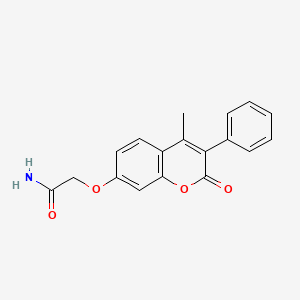
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2859828.png)